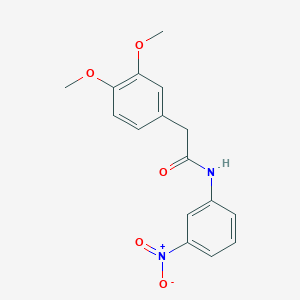![molecular formula C19H18FN3O4S B14938247 Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938247.png)
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole or thiazole oxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-bromophenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-iodophenyl)-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C19H18FN3O4S |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H18FN3O4S/c1-10-14(11(2)27-23-10)7-8-15(24)21-19-22-16(18(25)26-3)17(28-19)12-5-4-6-13(20)9-12/h4-6,9H,7-8H2,1-3H3,(H,21,22,24) |
Clave InChI |
ATBQPSFPKXWYBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)C3=CC(=CC=C3)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dimethoxyphenyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)pyrrolidin-2-one](/img/structure/B14938164.png)
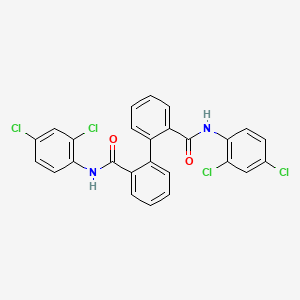
![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)

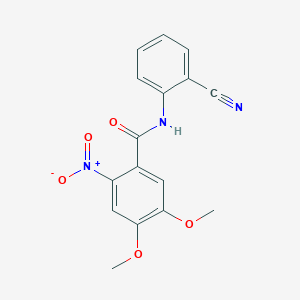
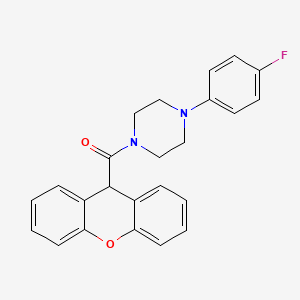
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B14938198.png)
![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)

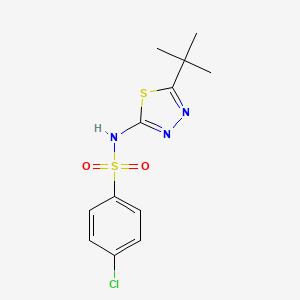
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
